

Comprehensive Application Notes and Protocols: Stereoselective Synthesis of R-Enantiomer Fluazifop-P

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Compound Focus: Fluazifop-p-butyl

CAS No.: 79241-46-6

Cat. No.: S614044

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Introduction to Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide belonging to the **aryloxyphenoxypropionate family** (commonly known as "fops"). It specifically controls grass weeds in broad-leaved crops by inhibiting **acetyl-CoA carboxylase (ACCase)**, a key enzyme in fatty acid biosynthesis. The herbicidal activity resides exclusively in the **R-enantiomer (fluazifop-P-butyl)**, while the S-enantiomer is biologically inactive. This stereospecificity has driven the development of stereoselective synthesis methods to produce the optically pure R-enantiomer, minimizing environmental loading and improving efficacy.

The transition from racemic fluazifop-butyl to the enantiopure R-form represents a significant advancement in **agrochemical sustainability**. Commercial production now focuses exclusively on the active enantiomer, reducing the application rate and environmental impact. These application notes provide detailed protocols for the stereoselective synthesis, analysis, and testing of **fluazifop-P-butyl**, supporting researchers in developing efficient and environmentally conscious production methods.

Chemical Properties and Specifications

Basic Chemical Characteristics

Table 1: Fundamental chemical properties of **Fluazifop-P-butyl**

Property	Specification	Reference
IUPAC Name	butyl (2R)-2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate	[1]
CAS Registry Number	79241-46-6	[1]
Molecular Formula	C ₁₉ H ₂₀ F ₃ NO ₄	[1]
Molecular Mass	383.36 g/mol	[1]
Active Substance Purity	≥900 g/kg (90%)	[1]
Chemical Structure	 Chemical structure	[1]

Physicochemical Properties

Table 2: Physicochemical properties of **Fluazifop-P-butyl**

Property	Value	Conditions/Method	Reference
Water Solubility	0.93 mg/L	20°C, pH 7	[1]
Organic Solvent Solubility	Miscible	Xylene, acetone, methanol, toluene	[1]
Melting Point	-46°C	-	[1]
Boiling Point	Decomposes before boiling	-	[1]

Property	Value	Conditions/Method	Reference
Degradation Temperature	216°C	-	[1]
Flash Point	225°C	-	[2]

Synthetic Chemistry and Stereoselective Routes

Historical Context and Racemic Synthesis

The discovery of fluazifop emerged from competitive research in the 1970s to develop **grass-selective herbicides** for broad-leaved crops. The initial synthetic approach produced **racemic fluazifop-butyl**, where the active R-enantiomer comprised only 50% of the product. The early synthetic route involved:

- **Nucleophilic substitution** between hydroquinone and 2-chloro-5-trifluoromethyl pyridine to form the pyridyl ether intermediate
- Subsequent **etherification** with the butyl ester of 2-bromopropionic acid
- **Purification** through crystallization or chromatography to isolate the final product

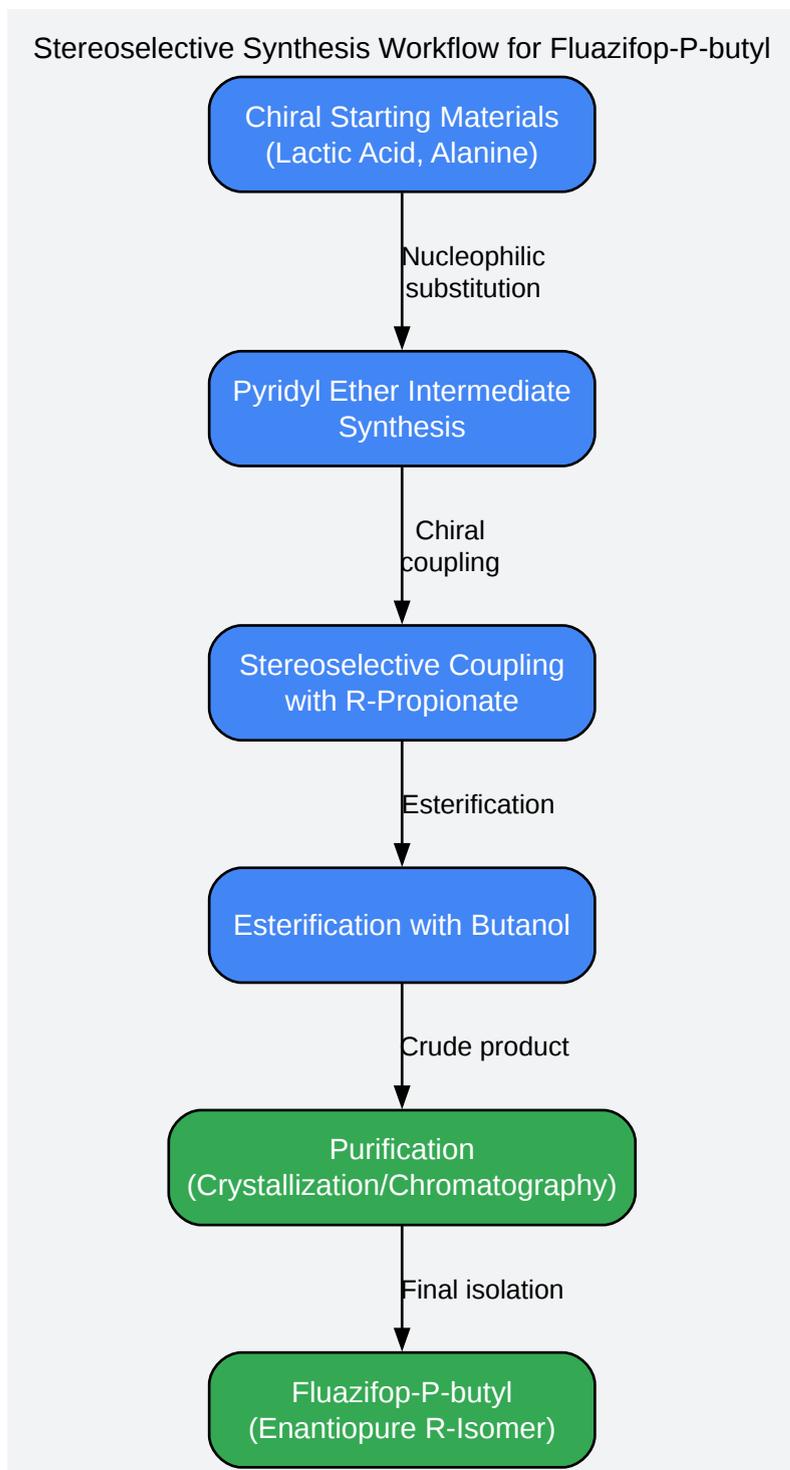
This non-stereoselective approach resulted in **equal amounts** of both R and S enantiomers, meaning half of the product was herbicidally inactive, resulting in unnecessary chemical waste and environmental burden.

Contemporary Stereoselective Synthesis

Modern production methods focus on **stereoselective synthesis** to exclusively produce the herbicidally active R-enantiomer. The commercial process involves:

- **Chiral starting materials** derived from natural chiral pools such as **alanine** and **lactic acid**
- **Stereoselective coupling** of the aryloxyphenoxy core with R-configured propionate derivatives
- **Esterification** with butanol to form the final butyl ester product
- **Purification** through crystallisation or chromatography to ensure high enantiomeric purity

The stereoselective process ensures that the final product contains **≥90% active R-enantiomer**, maximizing herbicidal activity while minimizing the environmental load of inactive isomers.



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Figure 1: Stereoselective Synthesis Workflow for **Fluazifop-P-butyl**

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of Fluazifop-P-butyl

4.1.1 Materials and Reagents

- **Chiral starting material:** (R)-2-chloropropionic acid ($\geq 98\%$ enantiomeric excess)
- **Intermediate:** 5-(trifluoromethyl)-2-pyridinol ($\geq 95\%$ purity)
- **Coupling agent:** 4-Hydroxyphenol (hydroquinone, $\geq 99\%$ purity)
- **Esterification agent:** n-Butanol (anhydrous, $\geq 99.5\%$)
- **Catalyst:** Potassium carbonate (anhydrous) and p-toluenesulfonic acid
- **Solvents:** Acetone (anhydrous), toluene, ethyl acetate, hexane (HPLC grade)
- **Equipment:** Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separation funnel, rotary evaporator, chromatography column

4.1.2 Step-by-Step Procedure

- **Synthesis of Pyridyl Ether Intermediate**

- Charge 500 mL round-bottom flask with 5-(trifluoromethyl)-2-pyridinol (0.5 mol, 89.5 g)
- Add hydroquinone (0.5 mol, 55 g) and anhydrous potassium carbonate (1.0 mol, 138 g)
- Add 300 mL anhydrous acetone as solvent
- Reflux at 65°C for 12 hours with continuous stirring
- Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3)
- Cool to room temperature and filter to remove inorganic salts
- Concentrate filtrate under reduced pressure to obtain crude intermediate
- Purify by recrystallization from ethanol/water mixture

- **Stereoselective Coupling with R-Propionate**

- Dissolve pyridyl ether intermediate (0.4 mol) in dry toluene (400 mL)
- Add (R)-2-chloropropionic acid (0.44 mol, 41.5 g) and K_2CO_3 (0.8 mol, 110.5 g)
- Add phase transfer catalyst (tetrabutylammonium bromide, 5 mmol)
- Heat at 85°C for 8 hours under nitrogen atmosphere
- Cool mixture and wash with 5% NaOH solution (2×200 mL)
- Separate organic layer and dry over anhydrous Na_2SO_4
- Filter and concentrate to yield (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid

- **Esterification to Butyl Ester**

- Dissolve R-acid intermediate (0.3 mol) in n-butanol (500 mL)
- Add p-toluenesulfonic acid (0.03 mol, 5.2 g) as catalyst
- Reflux at 120°C for 6 hours using Dean-Stark apparatus for water removal

- Cool to room temperature and neutralize with saturated NaHCO₃ solution
- Extract with ethyl acetate (3 × 200 mL)
- Combine organic layers and wash with brine
- Dry over Na₂SO₄, filter, and concentrate under reduced pressure

- **Purification and Isolation**

- Dissolve crude product in minimal hexane:ethyl acetate (9:1)
- Load onto silica gel column (300 g)
- Elute with gradient from hexane:ethyl acetate (9:1) to (7:3)
- Collect fractions containing pure **Fluazifop-P-butyl** (R_f = 0.4 in 8:2 hexane:ethyl acetate)
- Combine fractions and evaporate to yield pure **Fluazifop-P-butyl** as a straw-colored liquid
- Determine enantiomeric purity by chiral HPLC (see Analytical Methods section)

Protocol 2: Enantiomeric Purity Analysis

4.2.1 Chiral HPLC Method

- **Column:** Chiralpak AD-RH (150 × 4.6 mm, 5 μm)
- **Mobile phase:** n-hexane:isopropanol:trifluoroacetic acid (95:5:0.1, v/v/v)
- **Flow rate:** 1.0 mL/min
- **Detection:** UV at 254 nm
- **Column temperature:** 25°C
- **Injection volume:** 10 μL
- **Sample concentration:** 1 mg/mL in mobile phase
- **Retention times:** R-enantiomer: 8.5 min; S-enantiomer: 10.2 min

4.2.2 Acceptance Criteria

- **Enantiomeric excess:** ≥98% R-enantiomer
- **Chemical purity:** ≥90% by area normalization
- **S-enantiomer impurity:** ≤2%

Analytical Methods and Environmental Monitoring

Enantioselective Environmental Analysis

The enantioselective behavior of fluazifop-butyl in environmental matrices provides critical insights for ecological risk assessment. Research has demonstrated that degradation rates differ significantly between enantiomers across various environmental conditions.

Table 3: Enantioselective degradation of fluazifop-butyl in different matrices

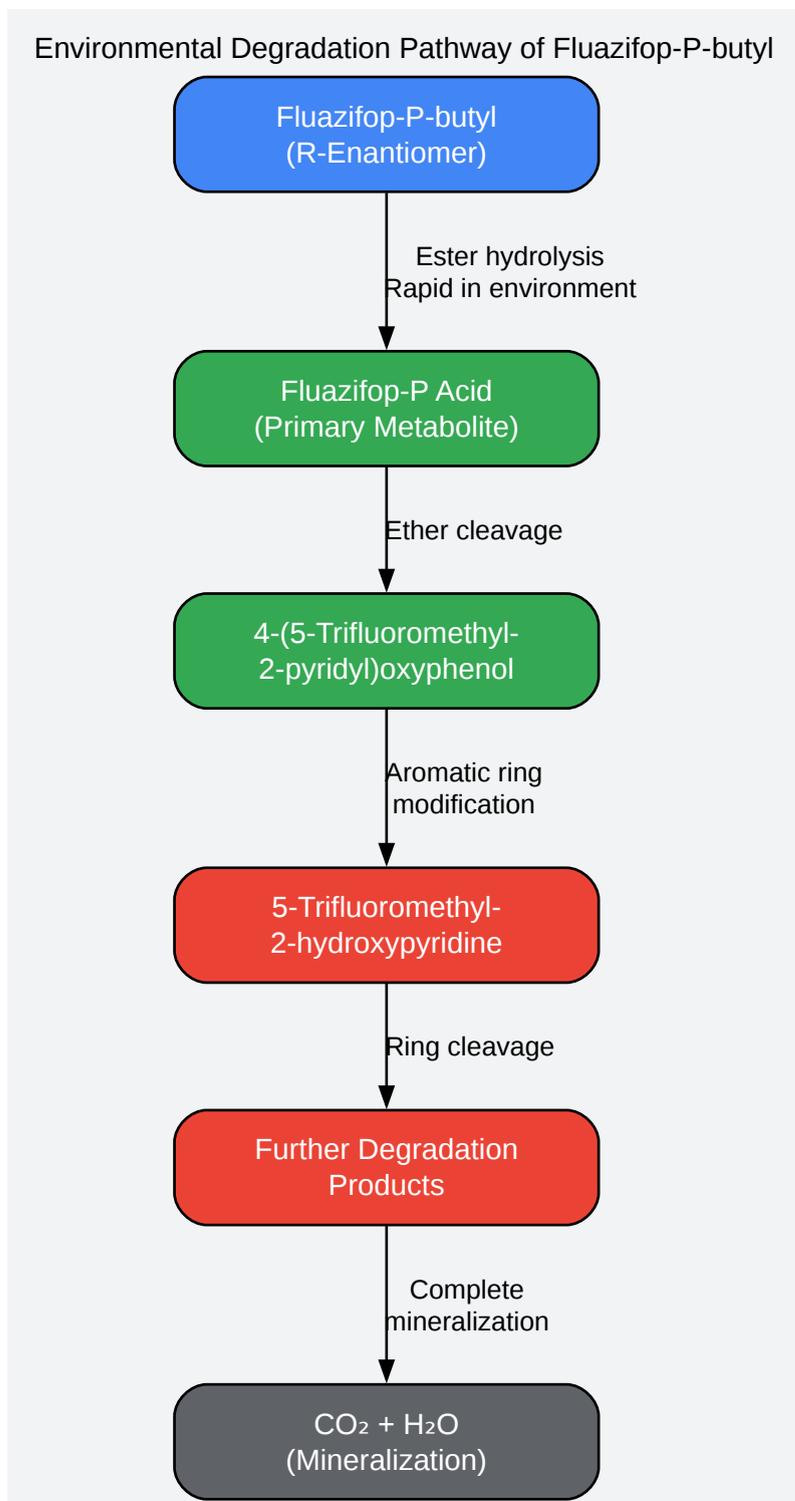
Matrix	Half-life R-enantiomer (days)	Half-life S-enantiomer (days)	Degradation Preference	Reference
Tomato	2.84	1.62	S-enantiomer faster	[3]
Cucumber	2.71	1.58	S-enantiomer faster	[3]
Pakchoi	1.62	2.84	R-enantiomer faster	[3]
Rape	1.85	2.65	R-enantiomer faster	[3]
Soil	2.28	2.84	R-enantiomer faster	[3]
Microbial Culture	Persistent	1.24	S-enantiomer faster	[4]

Metabolic Pathway Analysis

Fluazifop-butyl undergoes **rapid hydrolysis** to its acid metabolite (fluazifop-P) in both plants and soil. The metabolic pathway involves:

- **Initial hydrolysis:** Cleavage of butyl ester to form fluazifop acid
- **Further degradation:** Breakdown to 4-(5-trifluoromethyl-2-pyridyl)oxyphenol
- **Ring cleavage:** Formation of 5-trifluoromethyl-2-hydroxypyridine
- **Complete mineralization:** Conversion to CO₂ and water

The R-enantiomer demonstrates greater **environmental persistence** in most matrices, supporting the agricultural efficacy of enantiopure **Fluazifop-P-butyl** but requiring monitoring to prevent accumulation.



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Figure 2: Environmental Degradation Pathway of *Fluazifop-P-butyl*

Biological Activity and Mechanism of Action

Target Site and Selectivity

Fluazifop-P-butyl exhibits its herbicidal activity through **specific inhibition** of **acetyl-CoA carboxylase (ACCase)**, a key enzyme in the fatty acid biosynthesis pathway. The mechanism involves:

- **R-enantiomer specificity:** Only the R-configuration effectively binds to the ACCase enzyme
- **Selective toxicity:** Targets the plastid isoform of ACCase found predominantly in grasses
- **Limited mammalian toxicity:** Mammalian ACCase isoforms are unaffected, providing selective toxicity
- **Post-emergence activity:** Applied to actively growing plants for optimal efficacy

The **inhibition of fatty acid synthesis** disrupts membrane formation and lipid-dependent processes, ultimately leading to plant death. Studies have demonstrated that the R-enantiomer causes 89% inhibition of fatty acid synthesis in barley leaf tissue at 100 μM concentration, while the S-enantiomer shows negligible activity.

Agricultural Applications

Table 4: Agricultural use patterns and target weeds for **Fluazifop-P-butyl**

Crop	Application Rate (g a.i./ha)	Key Target Weeds	Application Timing
Soybeans	150-500	Volunteer cereals, annual grasses	Post-emergence, 2-6 leaf stage of weeds
Carrots	100-300	Annual and perennial grasses	Post-emergence, actively growing weeds
Spinach	100-250	Grass weeds	Post-emergence
Potatoes	150-400	Annual grasses	Post-emergence, before tuber initiation

Crop	Application Rate (g a.i./ha)	Key Target Weeds	Application Timing
Ornamentals	100-300	Grass weeds	Directed spray, actively growing weeds

Environmental and Toxicological Profile

Environmental Fate

Fluazifop-P-butyl demonstrates favorable environmental characteristics:

- **Low persistence:** Half-life of 1.24-2.28 days in various matrices
- **Limited mobility:** Low aqueous solubility (0.93 mg/L) reduces leaching potential
- **Rapid degradation:** Primarily to fluazifop acid, then to simpler metabolites
- **Low accumulation potential:** Complete mineralization in environmental compartments

Toxicological Considerations

Recent toxicological studies have identified potential concerns requiring consideration in handling and application:

- **Reproductive toxicity:** In vitro studies indicate potential effects on male reproductive cells (TM3 and TM4 cell lines) at high concentrations
- **Oxidative stress:** Induction of reactive oxygen species (ROS) in non-target organisms
- **Apoptosis induction:** Observed in testicular cell lines at elevated exposure levels
- **Low acute toxicity:** Oral LD₅₀ in rats >2450 mg/kg, classifying as low toxicity

These findings highlight the importance of **protective equipment** during handling and **adherence to application guidelines** to minimize occupational exposure, despite the favorable environmental profile of **Fluazifop-P-butyl**.

Regulatory Status and Quality Control

Global Regulatory Approvals

Fluazifop-P-butyl is **approved** under EC Regulation 1107/2009 with expiration of inclusion on 31/05/2026.

It is currently registered for use in multiple countries including:

- **European Union:** Approved with minor variations in specific member states
- **United States:** EPA registration active with established tolerance levels
- **Australia:** Registered for use in various cropping systems
- **China:** Remains registered despite phase-out in some countries

Quality Control Specifications

- **Active ingredient content:** $\geq 90\%$ **Fluazifop-P-butyl**
- **Known impurities:** 2-chloro-5-(trifluoromethyl)pyridine < 1.5 g/kg
- **Enantiomeric purity:** $\geq 98\%$ R-enantiomer
- **Physical properties:** Straw-colored liquid meeting specification limits
- **Storage stability:** Maintains efficacy for 24 months under recommended conditions

Conclusion and Recommendations

The stereoselective synthesis of **Fluazifop-P-butyl** represents a significant advancement in **sustainable agrochemistry**, providing targeted herbicidal activity while minimizing environmental loading. The detailed protocols presented enable reproducible production of enantiopure material with consistent biological efficacy.

Key recommendations for researchers and manufacturers include:

- Implement **rigorous chiral monitoring** throughout synthesis to maintain enantiomeric purity
- Employ **green chemistry principles** to optimize solvent use and waste reduction
- Conduct **regular resistance monitoring** to preserve long-term product efficacy
- Adhere to **comprehensive safety protocols** during manufacturing and handling

The development of stereoselective processes for agrochemicals like **Fluazifop-P-butyl** establishes a paradigm for **next-generation pesticide design**, balancing agricultural productivity with environmental stewardship through targeted molecular design.

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